molecular formula C11H11NO3 B13508492 1-acetyl-2,3-dihydro-1H-indole-3-carboxylic acid

1-acetyl-2,3-dihydro-1H-indole-3-carboxylic acid

Cat. No.: B13508492
M. Wt: 205.21 g/mol
InChI Key: OWEIZOKZFNNCBR-UHFFFAOYSA-N
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Description

1-acetyl-2,3-dihydro-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1-acetyl-2,3-dihydro-1H-indole-3-carboxylic acid involves several steps. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-acetyl-2,3-dihydro-1H-indole-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include manganese dioxide for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-acetyl-2,3-dihydro-1H-indole-3-carboxylic acid has numerous scientific research applications. It is used in the synthesis of biologically active compounds for the treatment of cancer, microbial infections, and various disorders . In chemistry, it serves as a precursor for the synthesis of complex molecules. In biology and medicine, it is studied for its potential therapeutic effects and its role in various biochemical pathways .

Mechanism of Action

Comparison with Similar Compounds

1-acetyl-2,3-dihydro-1H-indole-3-carboxylic acid can be compared with other indole derivatives such as 1-methyl-1H-indole-3-carboxylic acid and 1-butanoyl-2,3-dihydro-1H-indole-2-carboxylic acid While these compounds share a similar indole backbone, their unique substituents confer different chemical properties and biological activities

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

1-acetyl-2,3-dihydroindole-3-carboxylic acid

InChI

InChI=1S/C11H11NO3/c1-7(13)12-6-9(11(14)15)8-4-2-3-5-10(8)12/h2-5,9H,6H2,1H3,(H,14,15)

InChI Key

OWEIZOKZFNNCBR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(C2=CC=CC=C21)C(=O)O

Origin of Product

United States

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